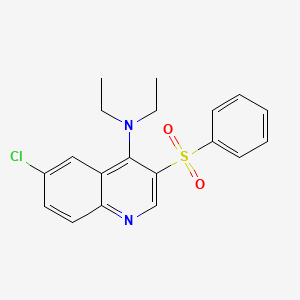

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine

Description

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c1-3-22(4-2)19-16-12-14(20)10-11-17(16)21-13-18(19)25(23,24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHXIBFUJGKKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Sulfonylation: The benzenesulfonyl group can be introduced through the reaction of the chlorinated quinoline with benzenesulfonyl chloride in the presence of a base such as pyridine.

N,N-Diethylation: The final step involves the alkylation of the amine group with diethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine is being investigated as a lead compound for drug development due to its potential anticancer, antimicrobial, and anti-inflammatory activities.

- Anticancer Activity : Preliminary studies indicate that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development in oncology.

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections.

Biological Studies

This compound serves as a tool for understanding interactions with biological targets such as enzymes and receptors.

- Enzyme Interaction Studies : Research has focused on the interaction of this compound with dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and cell proliferation. Molecular modeling studies predict favorable interactions that could lead to the development of enzyme inhibitors.

Chemical Biology

In chemical biology, 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine is utilized to explore biological pathways and mechanisms involving quinoline derivatives.

- Pathway Analysis : The compound can be employed in assays to elucidate the role of quinoline derivatives in cellular signaling pathways, potentially leading to discoveries in cellular biology.

Industrial Applications

The compound is also relevant in industrial settings for synthesizing advanced materials and functionalized quinoline derivatives.

- Material Synthesis : It can be used as a precursor for synthesizing other functionalized compounds that have applications in materials science.

Case Studies

-

Anticancer Activity Assessment :

- A study evaluated the cytotoxic effects of various quinoline derivatives, including 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine, against HeLa cells. Results indicated significant inhibition of cell proliferation, warranting further investigation into its mechanism of action.

-

Enzyme Inhibition Studies :

- Research focused on the inhibition of dihydrofolate reductase by this compound demonstrated promising results in vitro, suggesting potential therapeutic applications in cancer treatment where DHFR is a target.

Mécanisme D'action

The mechanism of action of 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances its binding affinity to these targets, while the chlorine atom and diethylamine substituents modulate its pharmacokinetic properties. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Comparison

Key structural analogs and their substituents are summarized below:

Key Observations :

- Position 3 : The benzenesulfonyl group in the target compound is structurally similar to phenylsulfonyl in but lacks the ethyl modification seen in . This difference may influence lipophilicity and target interactions.

- Position 6 : Chloro substituents (target and ) are smaller and more electronegative than bromo () or methyl (), affecting electronic effects and steric hindrance.

Data Tables

Table 2: Functional Group Impact

Q & A

Q. What are the key synthetic routes for 3-(benzenesulfonyl)-6-chloro-N,N-diethylquinolin-4-amine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A common approach starts with 4-chloroquinoline, where the diethylamine group is introduced via nucleophilic substitution using excess diethylamine under reflux in ethanol at 150°C for 24 hours . The benzenesulfonyl group is then added via sulfonylation using benzenesulfonyl chloride under basic conditions. Purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical to isolate the final product .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : To confirm substituent positions and diethylamine integration. For example, diethyl groups show characteristic triplet and quartet signals near δ 1.2–1.4 ppm (CH3) and δ 3.3–3.5 ppm (CH2) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) and isotopic patterns.

- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. What are the common impurities or byproducts during synthesis?

- Methodological Answer : Common impurities include unreacted 4-chloroquinoline, incomplete sulfonylation products, or diethylamine adducts. Use TLC monitoring (silica gel, UV detection) and iterative column chromatography (e.g., gradient elution) to resolve these .

Q. What safety precautions are necessary during synthesis?

- Methodological Answer :

Q. What are the typical applications of similar quinoline derivatives in research?

- Methodological Answer : Quinoline derivatives are explored as antimicrobial agents (e.g., antimalarial and antibacterial activity via targeting pathogen enzymes) and kinase inhibitors (e.g., binding ATP pockets in cancer therapeutics) .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing the benzenesulfonyl group?

- Methodological Answer :

- Catalyst Screening : Use DMAP or pyridine to enhance sulfonyl chloride reactivity.

- Solvent Optimization : Anhydrous DCM or THF minimizes side reactions.

- Temperature Control : Maintain 0–5°C during sulfonylation to reduce hydrolysis .

Q. How to resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic Substituent Variation : Test analogs with electron-withdrawing/donating groups on the benzene ring to assess electronic effects .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and statistical validation (e.g., ANOVA with p < 0.05) .

Q. How does the benzenesulfonyl group influence pharmacokinetic properties?

- Methodological Answer :

- Solubility : The sulfonyl group increases hydrophilicity, improving aqueous solubility (measure via shake-flask method).

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes .

- Membrane Permeability : Assess via Caco-2 cell monolayers; sulfonyl groups may reduce passive diffusion .

Q. How to design a crystallographic study to determine the compound’s structure?

- Methodological Answer :

Q. How to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-Glo™ luminescence kits.

- Molecular Docking : Compare binding poses with co-crystallized inhibitors (e.g., PDB: 1M17) using AutoDock Vina .

- Selectivity Profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.